3,7-Dimethylocta-1,6-diene-3-thiol
Description
3,7-Dimethylocta-1,6-diene-3-thiol, a specific organosulfur compound, holds a place in the extensive family of monoterpenoids. Its structure, featuring a ten-carbon acyclic backbone with two double bonds and a thiol group, makes it a subject of interest in several areas of chemical research. The presence of a chiral center and reactive functional groups offers potential for its use in stereoselective synthesis and as a building block for more complex molecules.
Table 1: Physicochemical Properties of 3,7-Dimethylocta-1,6-diene-3-thiol
| Property | Value |
| CAS Number | 39707-47-6 chemsrc.comalfa-chemistry.coma2bchem.comepa.gov |
| Molecular Formula | C₁₀H₁₈S ncats.io |
| Molecular Weight | 170.32 g/mol ncats.io |
| Structure | Acyclic monoterpene thiol |
| Stereochemistry | Racemic ncats.io |
Properties
CAS No. |
39707-47-6 |
|---|---|
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-diene-3-thiol |
InChI |
InChI=1S/C10H18S/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3 |
InChI Key |
PJZSIZBTDLXGEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)S)C |
Origin of Product |
United States |
Stereochemical Investigations and Chiral Analysis of 3,7 Dimethylocta 1,6 Diene 3 Thiol
Elucidation of Stereoisomeric Forms
The primary step in the stereochemical investigation of 3,7-dimethylocta-1,6-diene-3-thiol involves the elucidation of its possible stereoisomers. The molecule possesses a single chiral center at the C3 carbon, giving rise to two enantiomers: (R)-3,7-dimethylocta-1,6-diene-3-thiol and (S)-3,7-dimethylocta-1,6-diene-3-thiol. The elucidation of these forms typically requires their synthesis in an enantiomerically pure or enriched form, which can then be used as reference standards for analytical studies.
Enantioselective Separation Techniques
The separation of the enantiomers of 3,7-dimethylocta-1,6-diene-3-thiol is crucial for their individual characterization and quantification. This is typically achieved through chromatographic techniques that employ a chiral selector, either in the stationary phase or as a derivatizing agent.
Gas chromatography is a powerful tool for the analysis of volatile compounds like thiols. For the enantioselective separation of chiral molecules, a chiral stationary phase is employed in the GC column. While specific studies on the enantioselective GC-MS analysis of 3,7-dimethylocta-1,6-diene-3-thiol are not widely available in the reviewed literature, the methodology is well-established for other chiral thiols, particularly in the context of wine aroma. acs.orgwisc.edu
Multidimensional gas chromatography (MDGC), especially with heart-cutting techniques, coupled with mass spectrometry and olfactometry (GC-MS/O), provides a high-resolution approach for separating and identifying trace-level chiral compounds from complex matrices. nih.gov This technique allows for the selective transfer of a small, targeted portion of the eluent from a primary column to a second column, often with a different, chiral stationary phase for enhanced separation.
Table 1: Illustrative Parameters for Enantioselective GC-MS Analysis of Chiral Thiols
| Parameter | Typical Setting for Chiral Thiol Analysis |
| Primary GC Column | Non-polar (e.g., DB-5) |
| Secondary GC Column (Chiral) | Cyclodextrin-based (e.g., Lipodex) wisc.edu |
| Injection Technique | Splitless or Cool-on-Column nih.gov |
| Carrier Gas | Helium or Hydrogen |
| Oven Temperature Program | Ramped to achieve separation |
| Detector | Mass Spectrometer (MS), Sulfur Chemiluminescence Detector (SCD) nih.govacs.orgresearchgate.net |
It is important to note that derivatization can be employed to improve the chromatographic behavior and detection of thiols. wisc.edu
High-performance liquid chromatography (HPLC) offers an alternative and sometimes complementary approach to GC for the separation of chiral compounds. For thiols, which can be unstable and prone to oxidation, HPLC analysis may require derivatization to produce stable derivatives suitable for detection. nih.gov
The use of chiral stationary phases (CSPs) is the most direct method for enantioselective HPLC. While specific applications to 3,7-dimethylocta-1,6-diene-3-thiol are not documented in the reviewed literature, the principles are broadly applicable. A reverse-phase HPLC method has been described for the analysis of the related compound 3,7-dimethylocta-1,6-diene, indicating the suitability of this approach for the carbon skeleton. sielc.com For the chiral separation of the thiol, a CSP would be necessary.
Table 2: Principles of Chiral HPLC for Thiol Analysis
| Component | Description |
| Mobile Phase | Typically a mixture of organic solvent (e.g., acetonitrile) and water. sielc.com |
| Stationary Phase | A chiral stationary phase (CSP) designed to interact differently with the enantiomers. |
| Derivatization Agent | May be used to create stable, detectable derivatives of the thiol. nih.gov |
| Detector | UV-Vis, Diode Array Detector (DAD), or Mass Spectrometer (MS/MS). nih.gov |
Determination of Enantiomeric Excess and Absolute Configuration
Once the enantiomers are separated, the determination of the enantiomeric excess (ee) is a quantitative measurement of the purity of a chiral sample. It is calculated from the relative peak areas of the two enantiomers in the chromatogram.
The determination of the absolute configuration ((R) or (S)) of each eluted enantiomer is a more complex task. It often requires the synthesis of enantiomerically pure standards of known configuration, which can then be used for comparison of retention times. researchgate.net In the absence of synthesized standards, other techniques such as vibrational circular dichroism (VCD) or X-ray crystallography of a suitable crystalline derivative may be employed, although these are not routinely applied in trace analysis.
Natural Occurrence and Biogenesis of 3,7 Dimethylocta 1,6 Diene 3 Thiol
Distribution Patterns in Natural Systems and Botanical Matrices
While specific documentation on the widespread natural occurrence of 3,7-Dimethylocta-1,6-diene-3-thiol is limited, its structural analogues, particularly the corresponding alcohol linalool (B1675412), are found abundantly in over 200 species of plants, including grapes, citrus fruits, lavender, and various spice plants. hmdb.ca The presence of other volatile thiols is well-established in matrices such as hops, beer, wine, and tropical fruits, where they are key aroma contributors. researchgate.net For instance, thiols like 4-mercapto-4-methylpentan-2-one (4-MMP) and 3-mercaptohexanol (3-MH) are known to impart characteristic grapefruit and passion fruit notes to Sauvignon Blanc wines. researchgate.net The formation of these thiols often occurs during fermentation through the enzymatic release from non-volatile precursors present in the original botanical matrix. Given these precedents, 3,7-Dimethylocta-1,6-diene-3-thiol is likely to be found in similar systems that possess both the necessary terpenoid precursors and an active sulfur metabolism.
Table 1: Occurrence of Structurally Related Compounds in Natural Matrices
| Compound | Natural Source Examples |
|---|---|
| Linalool | Grapes, Coriander, Sweet Orange, Lavender, Basil hmdb.ca |
| 4-Mercapto-4-methylpentan-2-one (4-MMP) | Hops, Beer, Wine researchgate.net |
| 3-Mercaptohexanol (3-MH) | Grapes, Wine, Hops researchgate.net |
| 3-Mercaptohexyl acetate (B1210297) (3-MHA) | Wine researchgate.net |
Characterization of Biosynthetic Pathways and Enzymatic Transformations
The biosynthesis of a specialized secondary metabolite like 3,7-Dimethylocta-1,6-diene-3-thiol involves a series of enzymatic reactions that modify a more common precursor molecule. The pathway can be understood by examining the origin of its carbon skeleton and the mechanism of sulfur incorporation.
The carbon backbone of 3,7-Dimethylocta-1,6-diene-3-thiol is identical to that of the monoterpene alcohol linalool. Therefore, linalool is the most probable direct precursor. The biosynthesis of linalool is well-characterized and begins with the condensation of dimethylallyl diphosphate (B83284) (DMAPP) and isopentenyl diphosphate (IPP) to form geranyl pyrophosphate (GPP). hmdb.ca An enzyme known as linalool synthase (LIS) then catalyzes the conversion of GPP to linalool. hmdb.ca
The formation of the thiol from the alcohol likely proceeds through a metabolic shunt where the hydroxyl group of linalool is replaced by a thiol group. This transformation requires a sulfur donor. In biological systems, particularly in plants and yeasts, the most common sulfur donors for the synthesis of volatile thiols are cysteine and glutathione (B108866). acs.org The biogenesis of many impactful thiols in wine, for example, occurs via the enzymatic cleavage of odorless, non-volatile cysteine- or glutathione-conjugated precursors that are present in the grape must. researchgate.net Therefore, it is hypothesized that linalool may be conjugated to cysteine or glutathione, followed by enzymatic cleavage to release the free thiol.
Table 2: Potential Precursors in the Biosynthesis of 3,7-Dimethylocta-1,6-diene-3-thiol
| Precursor Type | Specific Compound | Role |
|---|---|---|
| Carbon Skeleton Precursor | Linalool hmdb.ca | Provides the C10 acyclic monoterpenoid structure. |
| Universal Terpene Precursor | Geranyl Pyrophosphate (GPP) hmdb.ca | Precursor to linalool and other monoterpenes. |
| Potential Sulfur Donors | Cysteine acs.org | A primary sulfur source for thiol biosynthesis. |
The specific enzymes responsible for synthesizing 3,7-Dimethylocta-1,6-diene-3-thiol, which could be termed "linalool thiol synthases," have not yet been functionally characterized. However, the fields of functional genomics and proteomics provide powerful tools for their identification. crick.ac.uk
Functional genomics approaches would involve identifying candidate genes in organisms known to produce this thiol. This can be achieved by searching genomic databases for sequences with homology to known enzymes involved in C-S bond formation, such as glutathione S-transferases (GSTs) or cysteine synthases. Once candidate genes are identified, their function can be validated through techniques like gene knockout or heterologous expression in a model organism (e.g., E. coli or yeast) to see if the enzyme can convert linalool into the corresponding thiol in the presence of a sulfur source. crick.ac.uk
Proteomics offers a complementary approach. Techniques such as activity-based protein profiling (ABPP) could be used to identify enzymes that interact with specific chemical probes designed to mimic linalool or its activated intermediates. crick.ac.uk Furthermore, redox proteomics methods can identify proteins with reactive cysteine thiols that might be involved in sulfur transfer reactions. cam.ac.ukresearchgate.net By comparing the proteomes of organisms under conditions that promote or inhibit the formation of the thiol, differentially expressed proteins can be identified as potential candidates for the synthase enzyme.
The formation of a carbon-sulfur (C-S) bond is a critical step in the biosynthesis of many natural products. nottingham.ac.ukresearchgate.net While the specific enzyme is unknown, the mechanism likely falls into one of several known categories of enzymatic C-S bond formation.
A plausible mechanism involves the activation of the tertiary alcohol group in linalool, making it a better leaving group. This could be achieved by enzymatic phosphorylation to form a linalyl phosphate (B84403) or pyrophosphate. Subsequently, a sulfur nucleophile, such as the thiolate anion of cysteine or hydrogen sulfide (B99878), would attack the C3 carbon in a nucleophilic substitution reaction, displacing the phosphate group and forming the C-S bond. acs.org
Alternatively, enzymes similar to β-lyases are known to cleave C-S bonds in cysteine conjugates to release volatile thiols. researchgate.net In a reverse sense, a synthase could catalyze the addition of a sulfur donor across one of the double bonds of a precursor, followed by rearrangement. However, direct substitution at the tertiary carbon is a more direct proposed route from linalool. The reaction is catalyzed by a dedicated S-transferase enzyme, which facilitates the attack of a thiol on an activated carbon. acs.org
Factors Influencing Biogenic Formation in Agro-Food Systems
The formation and accumulation of volatile thiols like 3,7-Dimethylocta-1,6-diene-3-thiol in agro-food systems, such as during fruit ripening or fermentation, are influenced by a variety of technological and environmental factors. nih.govresearchgate.net These factors affect both the microbial populations present and the activity of the enzymes responsible for biosynthesis. frontiersin.orgnih.gov
Microbial Activity : The presence of specific yeast or bacteria is often essential. Many strains of Saccharomyces cerevisiae used in winemaking, for instance, possess the necessary enzymes to release volatile thiols from their non-volatile precursors during fermentation. researchgate.net The specific microbial consortium present can greatly impact the final concentration of the thiol.
Precursor Availability : The formation of the thiol is directly limited by the concentration of its precursors. researchgate.netfrontiersin.org For 3,7-Dimethylocta-1,6-diene-3-thiol, this would be the amount of linalool and available sulfur compounds (e.g., cysteine, glutathione) in the matrix. Agricultural practices that enhance linalool content in grapes or hops could potentially lead to higher concentrations of the corresponding thiol after fermentation.
Temperature : Temperature is a critical factor affecting both microbial growth and enzyme kinetics. researchgate.netresearchgate.net Each enzyme has an optimal temperature for activity. Fermentation temperature, for example, can be controlled to either promote or limit the formation of specific aroma compounds.
pH : The pH of the medium affects the activity of decarboxylase and other enzymes involved in biogenic amine and thiol formation. nih.govresearchgate.net The optimal pH for the enzymes that produce these compounds may differ from the optimal pH for microbial growth.
Oxygen and Redox Potential : Thiols are susceptible to oxidation, which can convert them into less odorous disulfides. The redox potential of the system, influenced by the presence of oxygen and other oxidizing or reducing agents, can therefore have a significant impact on the final concentration of the free thiol.
Table 3: Summary of Factors Influencing Biogenic Thiol Formation
| Factor | Influence on Formation of 3,7-Dimethylocta-1,6-diene-3-thiol |
|---|---|
| Microorganisms | Presence of specific strains with active thiol-releasing enzymes (e.g., β-lyases) is crucial. researchgate.netfrontiersin.org |
| Precursor Availability | Higher concentrations of linalool and sulfur donors (cysteine, glutathione) can increase yield. researchgate.netfrontiersin.org |
| Temperature | Affects microbial metabolism and enzyme activity rates, with specific optimal ranges. researchgate.netresearchgate.net |
| pH | Influences enzyme activity and microbial growth; optimal pH is required for efficient biosynthesis. nih.govresearchgate.net |
| Oxygen Level | Low oxygen levels are generally favorable as they prevent the oxidation of the thiol to disulfide. researchgate.net |
Advanced Synthetic Strategies for 3,7 Dimethylocta 1,6 Diene 3 Thiol and Its Structural Analogues
Total Synthesis Methodologies
The total synthesis of terpenoids, including thiol-containing structures like 3,7-dimethylocta-1,6-diene-3-thiol, often starts from readily available and inexpensive precursors. nih.gov A common strategy involves the use of well-known acyclic monoterpenes such as geraniol (B1671447) or linalool (B1675412) as the starting material. nih.govhmdb.ca These starting materials already possess the basic carbon skeleton required for the target molecule.
One reported total synthesis of related monoterpenoid lactones, 3,7-dimethyl-7-hydroxy-2-octen-1,6-olide and 3,7-dimethyl-2,6-octadien-1,6-olide, utilized cis-geraniol as the starting material. nih.gov The synthesis involved a concise five-step reaction sequence that included oxidation, cyclization, and dehydration steps. nih.gov While this synthesis does not directly yield the target thiol, the strategies employed for the modification of the geraniol backbone are relevant. The introduction of a thiol group can be achieved through various methods, such as the conversion of a corresponding alcohol to a tosylate followed by nucleophilic substitution with a sulfur nucleophile.
Nature synthesizes the precursor linalool from the condensation of dimethylallyl diphosphate (B83284) (DMAPP) and isopentenyl diphosphate (IPP) to form geranyl pyrophosphate (GPP), which is then converted to linalool by the enzyme linalool synthase. hmdb.ca Synthetic organic chemists often mimic these biosynthetic pathways to develop efficient total synthesis routes. uiowa.edu
Stereoselective Synthesis of Enantiopure 3,7-Dimethylocta-1,6-diene-3-thiol
The stereochemistry of 3,7-dimethylocta-1,6-diene-3-thiol is crucial for its sensory properties, as different enantiomers can exhibit distinct aromas. Therefore, the development of stereoselective synthetic methods to obtain enantiopure forms of this thiol is of high importance.
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules, including thiols. While specific examples for the direct asymmetric synthesis of 3,7-dimethylocta-1,6-diene-3-thiol are not prevalent in the provided search results, general principles of asymmetric catalysis can be applied. For instance, the use of chiral catalysts can facilitate the enantioselective addition of a thiol group to a prochiral precursor.
Chiral thioureas have emerged as highly effective organocatalysts in a variety of asymmetric transformations due to their ability to act as strong hydrogen bond donors. nih.gov These catalysts, often derived from Cinchona alkaloids, can activate electrophiles towards nucleophilic attack, enabling high levels of stereocontrol. nih.gov Such a strategy could potentially be adapted for the enantioselective synthesis of terpenoid thiols.
Another approach involves the use of transition metal catalysts with chiral ligands. Rhodium-catalyzed asymmetric 1,4-addition reactions have been successfully used to create chiral centers in cyclic systems, which are common precursors in terpenoid synthesis. nih.gov Similarly, copper-catalyzed regio- and stereoselective additions to internal alkynes have been developed to produce trialkylsubstituted alkenylboronates, which are versatile intermediates for the synthesis of complex molecules. acs.org
The chiral pool approach is a widely used strategy in total synthesis that utilizes readily available, enantiopure natural products as starting materials. nih.gov For the synthesis of enantiopure 3,7-dimethylocta-1,6-diene-3-thiol, naturally occurring chiral terpenes such as (S)-(+)-linalool or (R)-(-)-linalool are ideal starting points. nih.gov These compounds already possess the desired stereocenter at the C3 position.
The synthesis can then proceed by chemical modification of the functional groups while preserving the stereochemical integrity of the chiral center. For example, the hydroxyl group of linalool can be converted into a good leaving group, such as a tosylate or mesylate, and subsequently displaced by a sulfur nucleophile to introduce the thiol functionality. This approach has been successfully applied in the synthesis of other chiral terpenoids. researchgate.net
The following table summarizes the key starting materials used in chiral pool approaches for the synthesis of related chiral terpenoids:
| Starting Material | Target Molecule Type | Reference |
| L-glutamic acid | Lycopodium alkaloid | uni-muenchen.de |
| (R)-carvone | Orchidaceae alkaloid | uni-muenchen.de |
| L-serine | Photoswitchable sphingoid bases | uni-muenchen.de |
| D-Glucono-δ-lactone | (+)-Botryolide-E | researchgate.net |
Regioselective Functionalization of the Octadiene Backbone
The ability to selectively introduce functional groups at specific positions on the octadiene backbone is critical for the synthesis of 3,7-dimethylocta-1,6-diene-3-thiol and its analogues. The presence of two double bonds in the structure presents a challenge in regioselectivity.
One common strategy is to take advantage of the different reactivity of the two double bonds. The terminal double bond is generally more reactive towards certain electrophilic additions and hydroboration-oxidation reactions compared to the internal double bond. This difference in reactivity can be exploited to selectively functionalize the C1-C2 double bond.
Furthermore, the allylic positions (C5 and C8) of the octadiene backbone are susceptible to radical or oxidative functionalization. Directed functionalization, where an existing functional group on the molecule directs a reagent to a specific position, is also a powerful tool. For instance, a hydroxyl group can direct an epoxidation reagent to the adjacent double bond.
Research on the regioselective functionalization of related systems, such as tetrafluorobenzo-[α]-fused BOPYPYs, has shown that nucleophilic aromatic substitution can be highly regioselective, with the position of substitution being influenced by the nature of the nucleophile and the presence of other functional groups. nih.gov While this is a different system, the principles of regiocontrol can be broadly applied.
Development of Novel Precursors and Synthetic Intermediates
The development of new precursors and synthetic intermediates is crucial for improving the efficiency and versatility of synthetic routes to 3,7-dimethylocta-1,6-diene-3-thiol. Research in this area focuses on creating building blocks that are easily accessible and can be readily converted to the target molecule.
One approach is the use of tandem reactions, where multiple bond-forming events occur in a single step, to rapidly construct complex molecular architectures from simple precursors. uiowa.edu For example, a tandem cationic cascade cyclization-electrophilic aromatic substitution reaction has been used to synthesize a variety of terpenoids. uiowa.edu
The development of novel organocatalysts, such as chiral thioureas, has also expanded the range of possible synthetic transformations. nih.gov These catalysts can enable reactions that were previously difficult to achieve, opening up new avenues for the synthesis of complex molecules.
The following table highlights some novel precursors and intermediates that have been developed for the synthesis of related compounds:
| Precursor/Intermediate | Synthetic Application | Reference |
| 2-Alkyl-substituted cyclic 1,3-pentanediones | Synthesis of functionalized diquinanes and angular quinanes | acs.org |
| Diazosulfones and diazoesters | Stereoselective synthesis of tri- and tetrasubstituted olefins | nih.gov |
| Alkenylidene barbiturates | Stereoselective synthesis of fused heterocycles | rsc.org |
| C-Nitrosoaromatics and alkynones | Regioselective synthesis of 3-aroylindole derivatives | researchgate.net |
Chemical Reactivity and Transformation Mechanisms of 3,7 Dimethylocta 1,6 Diene 3 Thiol
Oxidation Chemistry and Degradation Pathways
The presence of a thiol group and two carbon-carbon double bonds makes 3,7-dimethylocta-1,6-diene-3-thiol susceptible to oxidative degradation through various mechanisms.
Autoxidation Mechanisms and Product Identification
Autoxidation, or the reaction with atmospheric oxygen, is a common degradation pathway for thiols. The autoxidation of 3,7-dimethylocta-1,6-diene-3-thiol would likely be initiated by the abstraction of the hydrogen atom from the sulfhydryl group, forming a thiyl radical. This radical can then undergo a series of reactions, including dimerization to form a disulfide, or further reaction with oxygen to yield a complex mixture of sulfur-containing oxidation products such as sulfenic, sulfinic, and sulfonic acids. The double bonds in the molecule can also be sites of oxidation, potentially leading to the formation of epoxides, hydroperoxides, and other oxygenated derivatives.
Photooxidation Pathways and Sensitizer Effects
Photooxidation, initiated by the absorption of light, represents another significant degradation pathway. In the presence of photosensitizers, the double bonds of 3,7-dimethylocta-1,6-diene-3-thiol can react with singlet oxygen in an ene reaction, leading to the formation of allylic hydroperoxides. The thiol group itself can also be photo-oxidized, potentially leading to the formation of the same products as in autoxidation, but at an accelerated rate. The specific products formed will depend on the wavelength of light, the presence and type of sensitizer, and the reaction conditions.
Radical Addition Reactions to Unsaturated Centers
The unsaturated centers of 3,7-dimethylocta-1,6-diene-3-thiol are expected to be reactive towards radical addition. Studies on the radical addition to the parent hydrocarbon, 3,7-dimethylocta-1,6-diene, have shown that the reactivity of the two double bonds can differ. rsc.org For instance, in manganese(III)-induced radical additions, some organic radicals have been observed to react preferentially at the 6,7-double bond, while others react at the 1,2-double bond, often with subsequent cyclization to form cyclopentane (B165970) derivatives. rsc.org
The relative reactivity of the two double bonds in 3,7-dimethylocta-1,6-diene-3-thiol towards radical addition will be influenced by both steric and electronic factors, including the presence of the bulky thiol group at the C3 position. It is plausible that radicals could add to either the terminal or the internal double bond, leading to a variety of functionalized products.
Nucleophilic and Electrophilic Transformations
The thiol group of 3,7-dimethylocta-1,6-diene-3-thiol can act as a nucleophile. In its deprotonated form (thiolate), it is a potent nucleophile that can participate in substitution and addition reactions. For example, it could react with electrophiles such as alkyl halides or epoxides to form thioethers.
The double bonds of the molecule provide sites for electrophilic attack. Reactions with electrophiles like halogens or strong acids would be expected to proceed via carbocationic intermediates, leading to a variety of addition products. The regioselectivity of these additions would be governed by the stability of the resulting carbocations, with the tertiary carbocation at C3 and the carbocation at C7 being potential intermediates.
Thiol-Ene Click Chemistry and Polymerization Reactions
The concurrent presence of a thiol group and two ene functionalities within the same molecule makes 3,7-dimethylocta-1,6-diene-3-thiol a potential monomer for thiol-ene click chemistry and polymerization. Thiol-ene reactions are known for their high efficiency, stereoselectivity, and tolerance to a wide range of functional groups. nih.govresearchgate.net
This compound could, in principle, undergo intramolecular cyclization via a thiol-ene reaction or participate in intermolecular polymerization. In a polymerization context, it could act as an AB₂-type monomer, where the thiol group (A) can react with the double bonds (B) of other monomers. This could lead to the formation of hyperbranched polymers or cross-linked networks. The reaction is typically initiated by radicals, which can be generated photochemically or thermally. researchgate.net
While specific examples of the use of 3,7-dimethylocta-1,6-diene-3-thiol in thiol-ene polymerization are not documented in the searched literature, the polymerization of similar diene monomers followed by post-polymerization modification with thiols has been reported. epa.govresearchgate.netepa.gov This suggests that 3,7-dimethylocta-1,6-diene-3-thiol is a viable candidate for the synthesis of novel polymers and materials.
Advanced Analytical Chemistry Methodologies for Comprehensive Profiling of 3,7 Dimethylocta 1,6 Diene 3 Thiol
Hyphenated Chromatography Techniques for Complex Mixture Analysis
Hyphenated chromatography techniques are indispensable for analyzing trace-level volatile compounds in intricate samples. The coupling of high-efficiency separation methods with sensitive detectors provides the necessary resolution and specificity to isolate and characterize target analytes like 3,7-Dimethylocta-1,6-diene-3-thiol.
Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. copernicus.org By employing two columns with different stationary phase selectivities (e.g., non-polar followed by polar), compounds are separated based on two independent properties, typically volatility and polarity. copernicus.org This orthogonal separation dramatically increases peak capacity, allowing for the resolution of compounds that would otherwise co-elute in a single-column system. ucdavis.edu
For the analysis of 3,7-Dimethylocta-1,6-diene-3-thiol, GCxGC is particularly advantageous. In complex volatile profiles, such as those from natural products or beverages, hundreds of compounds can be present. copernicus.orgacs.org The enhanced separation provided by GCxGC can effectively isolate the thiol from other structurally similar terpenes and sulfur compounds, preventing misidentification and improving quantification accuracy. core.ac.uk The technique, often coupled with a time-of-flight mass spectrometer (TOF-MS), generates structured two-dimensional chromatograms that facilitate the identification of compound classes and the discovery of trace-level components. ucdavis.edunih.gov
| Parameter | Typical Condition | Rationale |
|---|---|---|
| First Dimension (1D) Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Separation primarily based on boiling point/volatility. |
| Second Dimension (2D) Column | 1-2 m x 0.1 mm ID, 0.1 µm film (e.g., Solgel-wax) | Fast, polarity-based separation of 1D column effluent. |
| Modulation Period | 2-8 seconds | Cryogenically traps and re-injects effluent from the 1D column to the 2D column, preserving the primary separation while enabling the second. |
| Detector | Time-of-Flight Mass Spectrometry (TOF-MS) or Sulfur Chemiluminescence Detector (SCD) | TOF-MS provides high-speed spectral acquisition needed for the fast-eluting peaks from the 2D column. SCD offers high selectivity for sulfur compounds. |
While GC is the predominant technique for volatile thiols, Ultra-High Performance Liquid Chromatography (UHPLC) offers a viable alternative, particularly for less volatile or thermally labile thiol derivatives. The analysis of thiols by liquid chromatography often requires a derivatization step to improve retention, stability, and detection. nih.govacs.org Thiols are highly susceptible to oxidation, and their sulfhydryl (-SH) group can cause poor peak shape in chromatography. nih.govmdpi.com
Derivatizing agents, such as 4,4'-dithiodipyridine (DTDP) or monobromobimane, react with the thiol group to form a stable, more readily detectable derivative. acs.orgmdpi.com The resulting derivative can then be analyzed using UHPLC coupled with tandem mass spectrometry (MS/MS). This approach allows for the routine analysis of thiols at very low concentrations. acs.org The use of sub-2 µm particle columns in UHPLC systems enables faster analysis times and higher resolution compared to traditional HPLC. sielc.com
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of 3,7-Dimethylocta-1,6-diene-3-thiol, providing highly accurate mass measurements that are crucial for both identification and structural elucidation. acs.org When coupled with a chromatographic system (GC or UHPLC), HRMS detectors like Time-of-Flight (TOF) or Orbitrap analyzers can determine the mass-to-charge ratio (m/z) of an ion with high precision (typically to four or five decimal places).
This level of accuracy allows for the determination of a compound's elemental formula, significantly narrowing the number of possible identities for an unknown peak. For 3,7-Dimethylocta-1,6-diene-3-thiol (C10H18S), HRMS can confirm its elemental composition by matching the measured accurate mass to the theoretical exact mass. Furthermore, the fragmentation patterns observed in HRMS/MS experiments can provide detailed structural information, helping to confirm the connectivity of the carbon skeleton and the position of the thiol group and double bonds. nih.gov This is particularly useful for distinguishing between isomers, which may have identical elemental formulas and similar chromatographic retention times. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including 3,7-Dimethylocta-1,6-diene-3-thiol. springernature.com While MS provides information on mass and fragmentation, NMR provides a detailed map of the molecular structure by probing the magnetic properties of atomic nuclei. nih.gov
A full suite of NMR experiments would be required for the complete structural characterization of a synthesized reference standard of 3,7-Dimethylocta-1,6-diene-3-thiol.
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show signals for the vinyl protons, the proton attached to the thiol-bearing carbon, the allylic protons, and the methyl groups, with characteristic chemical shifts and splitting patterns.
¹³C NMR (Carbon-13 NMR): This provides information on the number and types of carbon atoms in the molecule, including the sp², sp³, and thiol-substituted carbons.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for assembling the molecular structure.
COSY (Correlation Spectroscopy) identifies proton-proton couplings (¹H-¹H), revealing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire carbon skeleton and confirming the placement of functional groups.
By analyzing the data from these experiments, the precise connectivity and constitution of 3,7-Dimethylocta-1,6-diene-3-thiol can be unequivocally confirmed. ethernet.edu.et
Development of Reference Standards and Internal Standards for Accurate Quantification
The accurate quantification of 3,7-Dimethylocta-1,6-diene-3-thiol relies heavily on the availability of high-purity reference standards and appropriate internal standards. acs.orgresearchgate.net
A reference standard is a highly purified sample of the analyte used to create calibration curves for quantification and to confirm its identity in samples by comparing retention times and mass spectra. The synthesis of monoterpene thiols can be achieved through various organic chemistry routes, such as the nucleophilic substitution of a corresponding halide or tosylate with a sulfur nucleophile. mdpi.com
An internal standard is a compound with similar chemical and physical properties to the analyte that is added to both samples and calibration standards at a known concentration. It is used to correct for variations in sample preparation, injection volume, and instrument response. For the highest accuracy, a stable isotope-labeled internal standard (e.g., deuterium-labeled 3,7-Dimethylocta-1,6-diene-3-thiol) is preferred. acs.orgresearchgate.net These standards have nearly identical chromatographic behavior and ionization efficiency to the native compound but are distinguishable by mass spectrometry due to their mass difference. This stable isotope dilution assay (SIDA) is considered the gold standard for quantification in mass spectrometry as it effectively compensates for matrix effects and procedural losses. acs.org
| Compound Name |
|---|
| 3,7-Dimethylocta-1,6-diene-3-thiol |
| 4,4'-dithiodipyridine (DTDP) |
| monobromobimane |
Applications in Chemical Industries and Materials Science
Utilization in Polymer and Material Synthesis via Thiol-ene Chemistry
The thiol-ene reaction is a powerful and efficient method for polymer synthesis, known for its high yields and stereoselectivity. This reaction involves the addition of a thiol to an alkene, which can be initiated either by radicals or catalyzed by a base, to form a thioether. The presence of both a thiol group and diene functionalities in 3,7-Dimethylocta-1,6-diene-3-thiol makes it a suitable monomer for thiol-ene polymerization.
In the context of polymer synthesis, 3,7-Dimethylocta-1,6-diene-3-thiol can theoretically participate in polymerization reactions in two main ways:
As a chain-transfer agent: The thiol group can act as a chain-transfer agent in radical polymerizations, controlling the molecular weight of the resulting polymers.
As a monomer: The diene component of the molecule can undergo polymerization. The thiol group can then be used for post-polymerization modification, allowing for the introduction of various functionalities onto the polymer backbone.
The thiol-ene reaction is considered a "click" chemistry reaction due to its efficiency and mild reaction conditions. This makes it an attractive method for the synthesis of a wide range of materials, including dendrimers, polymer networks, and for surface patterning. While specific research on the polymerization of 3,7-Dimethylocta-1,6-diene-3-thiol is not extensively documented in publicly available literature, the principles of thiol-ene chemistry suggest its potential as a valuable monomer in materials science.
Table 1: Potential Thiol-ene Reactions with 3,7-Dimethylocta-1,6-diene-3-thiol
| Reaction Type | Reactant | Potential Product | Significance |
| Radical Addition | Alkene | Polythioether | Formation of linear or cross-linked polymers with tailored properties. |
| Michael Addition | Electron-deficient alkene | Functionalized thioether | Creation of specialized materials under base-catalyzed conditions. |
Contribution to Flavor and Fragrance Composition Design
In the flavor and fragrance industry, sulfur-containing compounds, particularly thiols, are known for their potent and often complex aroma profiles, even at very low concentrations. 3,7-Dimethylocta-1,6-diene-3-thiol, sometimes referred to as grapefruit mercaptan, is a key aroma compound found naturally in grapefruit. lookchem.com
Its characteristic scent is described as strong and sulfurous. lookchem.com The presence of this compound is a major contributor to the distinctive aroma of grapefruit. lookchem.com The parent alcohol, linalool (B1675412), is a widely used fragrance ingredient with a floral and citrusy scent. chemicalbook.comhmdb.ca The substitution of the hydroxyl group with a thiol group dramatically alters the olfactory perception, introducing the characteristic sulfurous notes.
The design of complex flavor and fragrance compositions often involves the careful blending of numerous ingredients to achieve a desired sensory experience. The unique and powerful aroma of 3,7-Dimethylocta-1,6-diene-3-thiol makes it a valuable component for creating authentic and impactful citrus, particularly grapefruit, scents in a variety of consumer products.
Table 2: Olfactory Profile of 3,7-Dimethylocta-1,6-diene-3-thiol and Related Compounds
| Compound | CAS Number | Odor Description | Natural Occurrence |
| 3,7-Dimethylocta-1,6-diene-3-thiol | 39707-47-6 | Strong, sulfurous, characteristic of grapefruit. lookchem.com | Grapefruit lookchem.com |
| Linalool | 78-70-6 | Floral, citrusy, reminiscent of bergamot and lavender. chemicalbook.comhmdb.ca | Over 200 plant species, including citrus fruits, lavender, and coriander. hmdb.caymdb.ca |
| (E)-3,7-Dimethylocta-2,6-diene-1-thiol (Thiogeraniol) | 39067-80-6 | Minty, fruity with green and citrus nuances. | Not specified in provided results. |
Application as a Synthetic Building Block and Intermediate
The chemical structure of 3,7-Dimethylocta-1,6-diene-3-thiol, with its multiple reactive sites, makes it a potentially versatile building block and intermediate in organic synthesis. The thiol group and the two alkene groups can undergo a variety of chemical transformations, allowing for the synthesis of more complex molecules.
The thiol group is nucleophilic and can participate in reactions such as:
Thioetherification: Reaction with alkyl halides or other electrophiles to form thioethers.
Thioesterification: Reaction with carboxylic acids or their derivatives to form thioesters.
Michael addition: Addition to α,β-unsaturated carbonyl compounds.
The alkene groups can undergo reactions such as:
Addition reactions: Including hydrogenation, halogenation, and hydrohalogenation.
Cyclization reactions: Intramolecular reactions to form cyclic compounds.
Oxidation: Cleavage or epoxidation of the double bonds.
The alcohol analog of this compound, linalool, is known to be a precursor in the biosynthesis of other monoterpenoids. researchgate.net This suggests that 3,7-Dimethylocta-1,6-diene-3-thiol could similarly serve as a starting material for the synthesis of a range of other sulfur-containing terpenoids, which may have interesting biological or sensory properties. While specific, large-scale synthetic applications are not widely reported, the inherent reactivity of its functional groups points to its potential as a valuable intermediate for chemists exploring new molecular architectures.
Table 3: Potential Synthetic Transformations of 3,7-Dimethylocta-1,6-diene-3-thiol
| Functional Group | Reaction Type | Reagent Example | Product Class |
| Thiol | Thioetherification | Alkyl halide | Thioether |
| Thiol | Thioesterification | Acyl chloride | Thioester |
| Alkene | Hydrogenation | H₂, Catalyst | Saturated thiol |
| Alkene | Epoxidation | Peroxy acid | Epoxythiol |
Environmental Chemistry and Ecotoxicological Considerations of 3,7 Dimethylocta 1,6 Diene 3 Thiol
Environmental Occurrence, Transport, and Distribution
There is currently no published research or monitoring data that documents the presence of 3,7-Dimethylocta-1,6-diene-3-thiol in any environmental compartment, including air, water, soil, or sediment. As a volatile sulfur compound, if released into the environment, it would likely be distributed between the air and water, with its partitioning behavior governed by its vapor pressure and water solubility. However, without empirical data, its environmental concentrations and transport mechanisms remain speculative.
Biodegradation and Abiotic Transformation in Environmental Compartments
Specific studies on the biodegradation and abiotic transformation of 3,7-Dimethylocta-1,6-diene-3-thiol are not available in the current scientific literature. It is known that volatile organic sulfur compounds can be degraded by microorganisms in various environmental settings. acs.orgnih.gov For instance, some studies have shown that methanethiol, dimethylsulfide, and dimethyldisulfide can be anaerobically degraded by methanogenic archaea in sludge and sediment. nih.gov Additionally, the microbial decomposition of sulfur-containing amino acids in soils can lead to the formation of various volatile sulfur compounds. capes.gov.br
Abiotic transformation processes, such as photolysis and oxidation by atmospheric radicals (e.g., hydroxyl radicals), could also contribute to the degradation of 3,7-Dimethylocta-1,6-diene-3-thiol. The presence of double bonds in its structure suggests a potential for reaction with atmospheric oxidants. The intersection of biotic and abiotic sulfur chemistry is complex and can influence the persistence and transformation of sulfur compounds in the environment. nih.gov However, without specific experimental data for this compound, its environmental persistence and degradation pathways are unknown.
Bioaccumulation Potential Assessment
A formal assessment of the bioaccumulation potential of 3,7-Dimethylocta-1,6-diene-3-thiol has not been conducted. Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow). A high Kow value suggests a greater potential for bioaccumulation. For the related compound, (2E)-3,7-dimethylocta-2,6-dien-1-ol (Nerol), it is stated that it does not significantly accumulate in organisms. carlroth.comcarlroth.com However, this does not provide direct evidence for the behavior of the thiol-containing analogue.
Formation of Environmental Transformation Products
There is no information available regarding the formation of environmental transformation products from 3,7-Dimethylocta-1,6-diene-3-thiol. In general, the degradation of volatile sulfur compounds can lead to the formation of various intermediate and final products. For example, the atmospheric oxidation of dimethyl sulfide (B99878) can produce sulfur dioxide, which can then be converted to sulfate, a contributor to acid rain. acs.org The biodegradation of other volatile sulfur compounds can also lead to different metabolites. nih.gov The specific transformation products of 3,7-Dimethylocta-1,6-diene-3-thiol would depend on the specific degradation pathways it undergoes in different environmental compartments, which are currently unstudied.
Computational and Theoretical Chemistry Studies of 3,7 Dimethylocta 1,6 Diene 3 Thiol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,7-dimethylocta-1,6-diene-3-thiol, methods like Density Functional Theory (DFT) would be employed to investigate its electronic structure and reactivity.
Detailed theoretical studies on linalool (B1675412) have utilized DFT with basis sets like B3LYP/6-311++G(2d,2p) to analyze its geometry and electronic properties. researchgate.net Such calculations provide insights into the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. researchgate.net For instance, in linalool, the oxygen atom is identified as a key site for electrophilic reactivity. researchgate.net A similar approach for 3,7-dimethylocta-1,6-diene-3-thiol would focus on the sulfur atom of the thiol group, which is expected to significantly influence the molecule's reactivity.
The energy values of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's electron-donating and accepting abilities, respectively. For linalool, these have been calculated to be -0.395 eV for LUMO and 6.452 eV for HOMO. researchgate.net These values help in understanding the molecule's behavior in chemical reactions.
Table 1: Calculated Quantum Chemical Properties for Linalool (as an analogue)
| Property | Value | Method | Reference |
| HOMO Energy | 6.452 eV | B3LYP/6-311++G(2d,2p) | researchgate.net |
| LUMO Energy | -0.395 eV | B3LYP/6-311++G(2d,2p) | researchgate.net |
This table presents data for linalool as a proxy, due to the lack of specific data for 3,7-dimethylocta-1,6-diene-3-thiol.
Furthermore, quantum chemical methods are essential for modeling the covalent modification of biological thiols by electrophiles, which is a critical aspect of toxicology and drug design. nih.govresearchgate.net These studies often assess various DFT functionals to accurately describe the potential energy surface and reaction energies. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Understanding the transformation of 3,7-dimethylocta-1,6-diene-3-thiol in various environments, such as its oxidation in the atmosphere, requires detailed reaction pathway modeling. This involves mapping out the energetic landscape of a chemical reaction, including the identification of intermediates, transition states, and products.
For example, the autoxidation of linalool has been investigated using quantum mechanical electronic structure calculations. nih.gov These studies characterize the formation of a biradical intermediate state when linalool reacts with molecular oxygen, which is a critical branching point for subsequent oxidation pathways. nih.gov The calculations help to explain the experimentally observed major hydroperoxide products. nih.gov Similarly, the gas-phase reactions of linalool with ozone and hydroxyl radicals have been studied, revealing that the attack on the C=C double bond is the predominant reaction pathway. nih.gov
A theoretical investigation into the atmospheric chemistry of linalool initiated by hydroxyl radicals (·OH) employed quantum chemical calculations and kinetic modeling. nih.gov This work explored the subsequent reactions of the resulting peroxy radicals (RO₂·) in different atmospheric conditions. nih.gov Such an approach for 3,7-dimethylocta-1,6-diene-3-thiol would be crucial for predicting its atmospheric degradation products and persistence.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of flexible molecules like 3,7-dimethylocta-1,6-diene-3-thiol. youtube.com By simulating the atomic motions over time, MD can provide insights into the molecule's preferred shapes, flexibility, and interactions with its environment. youtube.comyoutube.com
While specific MD studies on 3,7-dimethylocta-1,6-diene-3-thiol are not available, the general methodology involves defining a force field that describes the potential energy of the system. The simulation then solves Newton's equations of motion for each atom, generating a trajectory of the molecule's dynamic behavior. youtube.com This allows for the analysis of conformational preferences, such as the orientation of the thiol group relative to the rest of the molecule and the flexibility of the octadiene chain. Such information is vital for understanding its biological activity and interactions with receptors. Computational simulations have been used to investigate the conformations and binding energy of linalool enantiomers within cyclodextrins. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. rsc.orgresearchgate.net These models are valuable tools for predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing. researchgate.net
For terpenoids, QSAR models have been developed to predict their toxicity. nih.govresearchgate.net These models often use geometric and electronic descriptors to correlate with the observed toxicity. For example, a study on 27 terpenoids, including linalool, found that descriptors such as asphericity and the maximum partial charge for a carbon atom were significant in predicting toxicity against Vibrio fischeri. nih.gov The resulting models showed good statistical correlation, with training and test set correlation coefficients (r²) being high. nih.govresearchgate.net
Table 2: Example of QSAR Model Parameters for Terpenoid Toxicity
| Model Parameter | Value | Reference |
| Training set r² | > 0.810 | nih.govresearchgate.net |
| Test set r² | > 0.535 | nih.govresearchgate.net |
| Cross-validation Q² | > 0.689 | nih.govresearchgate.net |
This table illustrates the performance of QSAR models for a range of terpenoids.
QSAR models are also extensively used to predict the environmental fate of chemicals, including properties like bioconcentration, soil sorption, and biodegradability. researchgate.net The development of such models for 3,7-dimethylocta-1,6-diene-3-thiol would involve calculating a range of molecular descriptors and correlating them with experimental data on its environmental behavior. This would enable a rapid assessment of its potential environmental risks. rsc.org
Future Research Directions and Emerging Trends in 3,7 Dimethylocta 1,6 Diene 3 Thiol Chemistry
Development of Sustainable and Green Synthesis Routes
The chemical synthesis of monoterpene thiols often involves multi-step processes that may utilize harsh reagents and generate significant waste. mdpi.com Future research is increasingly directed towards developing more sustainable and "green" synthetic pathways for 3,7-dimethylocta-1,6-diene-3-thiol. Key areas of focus include the use of renewable starting materials, solvent-free reaction conditions, and the development of highly selective catalysts to minimize side reactions and improve atom economy. mdpi.comscielo.br
One promising approach is the direct thiofunctionalization of readily available terpenes using green methodologies. For example, research into the Michael addition of thiols to electron-deficient alkenes promoted by recyclable catalysts like potassium fluoride on alumina (KF/Al2O3) showcases a move towards cleaner chemistry. scielo.br These methods can be performed under solvent-free conditions or using eco-friendly solvents like glycerin, which can be recycled. scielo.br
Comparison of Traditional vs. Green Synthesis Approaches for Terpene Thiols
| Parameter | Traditional Synthesis Methods | Emerging Green Synthesis Routes |
|---|---|---|
| Starting Materials | Often petroleum-derived precursors | Renewable terpenes (e.g., from essential oils) mdpi.com |
| Catalysts | Lewis acids (e.g., AlCl3), strong acids mdpi.com | Solid-supported catalysts (e.g., KF/Al2O3), biocatalysts (enzymes) scielo.br |
| Solvents | Volatile organic compounds (VOCs) | Glycerin, ionic liquids, or solvent-free conditions scielo.br |
| Reaction Conditions | Often harsh (high temp/pressure), potential for rearrangements mdpi.com | Mild (room temp), high selectivity scielo.br |
| Sustainability | Lower; generates hazardous waste | Higher; recyclable components, reduced waste |
Future work will likely focus on optimizing these green protocols, exploring novel catalytic systems, and applying them to the specific synthesis of 3,7-dimethylocta-1,6-diene-3-thiol from its corresponding terpene alcohol, linalool (B1675412).
Discovery and Engineering of Novel Biosynthetic Enzymes
The natural production of volatile thiols in plants and microorganisms offers a blueprint for biotechnological synthesis. In wine grapes, for instance, potent aroma thiols are released by yeast enzymes from non-volatile cysteine- or glutathione-conjugated precursors during fermentation. nih.govoup.com A key area of future research is the discovery and characterization of the specific enzymes responsible for the biosynthesis of 3,7-dimethylocta-1,6-diene-3-thiol in nature.
Once identified, these enzymes, which may include carbon-sulfur lyases (also known as β-lyases), glutathione (B108866) S-transferases, or cytochrome P450s, can be engineered for enhanced activity, stability, and substrate specificity. nih.gov Genetic engineering of microorganisms like Saccharomyces cerevisiae has already shown tremendous potential. By overexpressing genes that encode for enzymes with high β-lyase activity, such as tnaA from Escherichia coli or the yeast's own IRC7 gene, researchers have significantly increased the release of other important varietal thiols like 3-mercaptohexan-1-ol (3MH) and 4-mercapto-4-methylpentan-2-one (4MMP). nih.govoup.com
Future efforts will likely involve:
Enzyme Prospecting: Searching genomic databases of plants and microorganisms known to produce terpene thiols to identify novel enzyme candidates.
Directed Evolution: Using laboratory evolution techniques to create mutant enzymes with improved catalytic efficiency for producing 3,7-dimethylocta-1,6-diene-3-thiol from specific precursors.
Metabolic Engineering: Assembling entire biosynthetic pathways in host organisms like yeast or bacteria to achieve de novo synthesis of the target thiol from simple sugars. nih.govresearchgate.net
Key Enzymes in Volatile Thiol Biosynthesis and Release
| Enzyme Class | Function | Example Gene/Enzyme | Potential Role in 3,7-Dimethylocta-1,6-diene-3-thiol Synthesis |
|---|---|---|---|
| Terpene Synthases | Produce the initial terpene skeleton (e.g., Linalool) | Linalool Synthase | Provides the C10 backbone precursor |
| Glutathione S-Transferases (GSTs) | Conjugate glutathione to a precursor molecule | Various plant/yeast GSTs | Formation of a non-volatile, stable precursor |
| Carbon-Sulfur Lyases (β-lyases) | Cleave the C-S bond to release the volatile thiol | TnaA, Irc7p oup.com | Final, crucial step in releasing the active thiol |
| Cytochrome P450s | Can hydroxylate terpenes, creating sites for further modification | Various P450s | May be involved in creating the tertiary alcohol precursor |
Integration of Advanced Analytical Techniques for Real-time Monitoring
The potent nature and low concentration of volatile sulfur compounds (VSCs) like 3,7-dimethylocta-1,6-diene-3-thiol make their detection and quantification challenging. mdpi.com Future research will focus on integrating advanced, highly sensitive analytical techniques for real-time monitoring of this compound in complex matrices, such as during fermentation or in food products. keit.co.uk
For specific thiol detection, future directions include:
Hyphenated Chromatographic Techniques: The broader application of comprehensive two-dimensional gas chromatography (GC×GC) will offer superior separation power for resolving trace-level thiols in complex volatile profiles.
Novel Derivatization Reagents: Developing new reagents that react quickly and specifically with thiols under mild conditions can improve stability and detection sensitivity for liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) analysis. mdpi.comnih.gov
Sensor Development: The creation of selective and sensitive chemical or biological sensors for the real-time, in-situ detection of VSCs is a major goal. This could involve cataluminescence-based sensors or fluorescent probes designed for live-cell imaging of thiols. tandfonline.commdpi.com
Exploration of Undiscovered Chemical Transformations and Derivatizations
The thiol group is highly reactive and offers a gateway to a vast array of chemical transformations. nih.gov While 3,7-dimethylocta-1,6-diene-3-thiol is valued for its intrinsic properties, future research will explore its use as a synthon for creating novel derivatives with unique functionalities. The presence of two double bonds and a tertiary thiol group provides multiple sites for chemical modification. rsc.org
Potential areas for exploration include:
Thiol-Ene/Thiol-Yne Reactions: Utilizing "click chemistry" principles, the thiol group can readily react with alkenes (enes) or alkynes (ynes) to form thioethers. This is a highly efficient way to link the terpene moiety to other molecules or polymer backbones.
Oxidation Chemistry: Controlled oxidation of the thiol group can yield sulfenic acids, sulfinic acids, or sulfonic acids, each with distinct chemical properties and potential applications.
Addition Reactions: The double bonds in the terpene backbone can undergo various addition reactions, allowing for further functionalization of the molecule. rsc.org
Asymmetric Synthesis: Using the chiral center of 3,7-dimethylocta-1,6-diene-3-thiol as a starting point or auxiliary could lead to the synthesis of new enantiomerically pure compounds. mdpi.com
Potential Derivatizations of 3,7-Dimethylocta-1,6-diene-3-thiol
| Reaction Type | Reactant | Potential Product Class | Potential Application |
|---|---|---|---|
| Thiol-Ene Addition | Norbornene-functionalized polymer | Thioether-crosslinked hydrogel | Biomaterials, tissue engineering nih.gov |
| Michael Addition | Acrlyate monomer | Thioether-containing polymer | Coatings, adhesives nih.gov |
| Oxidation | Mild oxidizing agent (e.g., H2O2) | Disulfide | Redox-responsive materials |
| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxy-terpene thioether | Fine chemical intermediate |
Cross-Disciplinary Research with Bioengineering and Material Science
The unique combination of a reactive thiol group and a renewable terpene backbone makes 3,7-dimethylocta-1,6-diene-3-thiol an attractive building block for applications beyond flavors and fragrances. mdpi.com Future growth in this area will be driven by collaborations between chemists, bioengineers, and material scientists.
Bioengineering Applications: The development of thiol-norbornene "photo-click" hydrogels is a prime example of this synergy. These materials are used extensively in tissue engineering as scaffolds for 3D cell culture, controlled drug delivery, and regenerative medicine. nih.gov The thiol group participates in a highly efficient cross-linking reaction that is biocompatible and can be initiated with light. Future work could involve incorporating 3,7-dimethylocta-1,6-diene-3-thiol or its derivatives as cross-linkers to create hydrogels with specific mechanical or biological properties.
Material Science Applications: Terpenes are increasingly being investigated as renewable monomers for creating "green" polymers. acs.org The thiol-ene reaction is a powerful tool for polymerization, and monoterpene thiols can be used to produce new types of polymers and thermoset networks. mdpi.comnih.gov These bio-based materials could find applications in coatings, adhesives, and degradable plastics. nih.gov Furthermore, the sulfur atom can interact with metal surfaces, suggesting potential applications in areas like metal-organic frameworks (MOFs) or as volatile corrosion inhibitors. researchgate.netrsc.org Researchers are also exploring the use of thiol and sulfide (B99878) compounds in nanotechnology and biotechnology, for example, in the creation of functionalized surfaces for controlling cell adhesion.
Q & A
Q. Answer :
- Synthetic Routes : The allyl cyanate-to-isocyanate rearrangement is a key method for synthesizing carbamate derivatives. For example, geraniol (a precursor) can be converted to trichloroacetyl carbamate via reaction with trichloroacetyl isocyanate, followed by deprotection to yield tert-butyl carbamate derivatives .
- Optimization Factors :
How can stereoisomers of 3,7-Dimethylocta-1,6-dien-3-ol be distinguished in complex matrices like essential oils?
Q. Answer :
- Analytical Techniques :
- GC/MS : Resolve α- and β-linalool isomers using retention indices and mass spectral fragmentation patterns .
- NMR Spectroscopy : H and C NMR differentiate isomers via coupling constants (e.g., δ 1.37–1.68 ppm for methyl groups in β-linalool) and NOE effects .
- Multivariate Analysis : Principal component analysis (PCA) of compositional data identifies outliers indicative of synthetic/forged oils .
What methodologies are recommended for determining the aqueous solubility of 3,7-Dimethylocta-1,6-dien-3-ol, and how do environmental factors affect results?
Q. Answer :
- Experimental Design :
- Shake-Flask Method : Measure solubility at 25°C (1.59 g/L) and 37°C (5.86 g/L) in buffered solutions, using UV spectrophotometry for quantification .
- Temperature Control : Solubility increases with temperature due to entropy-driven dissolution .
- Validation : Compare with handbook data (e.g., Handbook of Aqueous Solubility Data) to address discrepancies .
What in vitro models and assays are suitable for evaluating the cytotoxic potential of 3,7-Dimethylocta-1,6-dien-3-ol in cancer research?
Q. Answer :
- Methodological Framework :
What safety protocols are critical when handling 3,7-Dimethylocta-1,6-dien-3-ol in laboratory settings?
Q. Answer :
- Risk Mitigation :
- GHS Hazards : Follow protocols for H315 (skin irritation), H317 (allergy), and H319 (eye damage). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store sealed at room temperature, away from ignition sources (P210 precaution) .
- Waste Disposal : Neutralize with alkaline hydrolysis before disposal to prevent environmental release .
How can researchers resolve contradictions in compositional data for essential oils containing 3,7-Dimethylocta-1,6-dien-3-ol?
Q. Answer :
- Statistical Approaches :
- Multivariate Analysis : Apply PCA or hierarchical clustering to GC/MS datasets to identify natural vs. synthetic sources .
- Batch Variability : Account for plant chemotype differences (e.g., Ocimum basilicum cultivars) by sourcing from controlled growth conditions .
- Reference Standards : Use certified linalool isomers to calibrate instruments and validate peaks .
What advanced techniques are used to study the metabolic stability of 3,7-Dimethylocta-1,6-dien-3-ol in physiological environments?
Q. Answer :
- Methodology :
- LC-MS/MS : Quantify linalool and metabolites (e.g., linalool oxides) in simulated gastric fluid or liver microsomes .
- Stability-Indicating Assays : Monitor degradation under varying pH (2–9) and temperature (25–40°C) using accelerated stability protocols .
- Enzyme Kinetics : Determine CYP450-mediated oxidation rates via Michaelis-Menten plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
